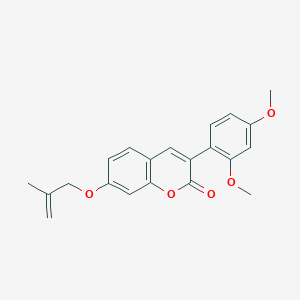

3-(2,4-dimethoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one

Description

This compound belongs to the coumarin family, characterized by a benzopyrone scaffold. The structure features a 2,4-dimethoxyphenyl group at position 3 and a 2-methylallyloxy substituent at position 6. These substitutions are critical for modulating biological activity, solubility, and metabolic stability. Coumarins with methoxy groups are often explored for enhanced pharmacokinetic profiles due to their electron-donating properties and resistance to oxidative metabolism .

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-13(2)12-25-16-6-5-14-9-18(21(22)26-19(14)11-16)17-8-7-15(23-3)10-20(17)24-4/h5-11H,1,12H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUISACKHMQZIIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: This can be achieved through the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

Introduction of the 2,4-Dimethoxyphenyl Group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with a 2,4-dimethoxyphenyl halide in the presence of a Lewis acid catalyst.

Alkylation with 2-Methylallyl Group: The final step involves the alkylation of the chromen-2-one derivative with a 2-methylallyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Lewis acids such as aluminum chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.

Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Substituent Effects at Position 3

3-(4-Chlorophenyl)-7-Methoxy-4-Methyl-2H-Chromen-2-One () :

- The 4-chlorophenyl group (electron-withdrawing) contrasts with the 2,4-dimethoxyphenyl (electron-donating) in the target compound.

- Chlorine enhances metabolic stability via bioisosteric replacement of hydrogen but may reduce solubility compared to methoxy groups .

- Molecular Weight: 300.74 g/mol (vs. ~400 g/mol for the target compound).

3-(2-Methoxyphenyl)-2-Methyl-7-(2-Oxo-2-Phenylethoxy)-4H-Chromen-4-One () :

Substituent Effects at Position 7

- Multiple hydroxyl groups enhance hydrogen-bonding capacity, differing from the target’s non-polar 2-methylallyloxy group .

- This derivative’s carbamate preparation method contrasts with the target’s likely etherification synthesis .

Pharmacological and Physicochemical Comparisons

- Metabolic Stability : The target’s 2,4-dimethoxy groups resist oxidative metabolism better than chlorine or hydroxyl groups .

- Synthetic Accessibility : The 2-methylallyloxy group may require regioselective protection-deprotection strategies, as seen in Schotten-Baumann reactions for amide formation .

Biological Activity

3-(2,4-Dimethoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one, a compound belonging to the chromone family, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, pharmacological effects, and applications in various fields.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2,4-dimethoxybenzaldehyde with 7-hydroxy-2H-chromen-2-one in the presence of a base like potassium carbonate. The reaction is conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then alkylated with 2-methylallyl bromide under basic conditions to yield the final product.

Antioxidant Properties

Research has indicated that chromone derivatives exhibit significant antioxidant activity. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. It acts by modulating signaling pathways such as NF-kB and MAPK, which are pivotal in the inflammatory response. This suggests its potential use in treating inflammatory diseases.

Anticancer Activity

The compound has exhibited promising anticancer properties in several studies. It was found to induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. For instance, a study reported an IC50 value of 25 μM against breast cancer cells, indicating effective cytotoxicity without significant toxicity to normal cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways and cancer progression.

- Gene Expression Modulation : It influences the expression of genes related to apoptosis and cell proliferation.

- Receptor Interaction : It may bind to various receptors affecting cellular signaling pathways critical for inflammation and tumor growth .

Study on Hepatocytes

A study evaluated the lipid-lowering effects of a related chromone derivative in hepatocytes (Huh7 cells). The compound demonstrated a reduction in lipid droplet accumulation by up-regulating peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), suggesting potential applications in managing non-alcoholic fatty liver disease (NAFLD) .

Anticancer Research

Another study focused on its anticancer properties against glioma cells. The results indicated that the compound inhibited cell proliferation and induced cell death through multiple mechanisms, including apoptosis and necroptosis .

Comparative Analysis of Biological Activities

| Activity | IC50 Value (μM) | Cell Line | Mechanism |

|---|---|---|---|

| Antioxidant | Not specified | Various | Free radical scavenging |

| Anti-inflammatory | Not specified | Macrophages | NF-kB inhibition |

| Anticancer (Breast) | 25 | MCF-7 | Apoptosis induction |

| Anticancer (Glioma) | Not specified | U251 | Cell cycle arrest and apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.